molecular formula C15H22N4O2 B11020024 N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide

N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide

Cat. No.: B11020024
M. Wt: 290.36 g/mol
InChI Key: UDLWNEFUVBISFT-UHFFFAOYSA-N
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Description

N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide is an organic compound with a complex structure that includes a cyclooctylamino group, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide typically involves the reaction of 2-pyrazinecarboxylic acid with cyclooctylamine and an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxylic acid.

    Reduction: Formation of N-[2-(cyclooctylamino)-2-hydroxyethyl]-2-pyrazinecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-{[2-(cyclooctylamino)-2-oxoethyl]sulfanyl}benzamide
  • 2-cyclooctylamino-5-nitropyridine
  • N-(2-Amino-2-oxoethyl)acrylamide

Uniqueness

N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the pyrazine ring can enhance its ability to interact with biological targets, while the cyclooctylamino group can influence its solubility and stability.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-[2-(cyclooctylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c20-14(19-12-6-4-2-1-3-5-7-12)11-18-15(21)13-10-16-8-9-17-13/h8-10,12H,1-7,11H2,(H,18,21)(H,19,20)

InChI Key

UDLWNEFUVBISFT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

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